Lipophilicity Advantage vs. Primary Amino Analog (ΔlogP = +0.6)
Methyl 4-(dimethylamino)-3-nitrobenzoate exhibits a computed XLogP3‑AA of 1.7, substantially higher than that of methyl 4‑amino‑3‑nitrobenzoate (XLogP3 = 1.1) [1][2]. The +0.6 log unit difference reflects the lipophilicity increase conferred by N,N‑dimethylation of the aniline nitrogen, which masks the polar NH₂ donor and reduces aqueous solubility [2]. This 4‑fold increase in theoretical partition coefficient directly impacts reversed‑phase chromatographic retention and passive membrane diffusion in cell‑based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.7 |
| Comparator Or Baseline | Methyl 4‑amino‑3‑nitrobenzoate: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP ≈ +0.6 (approximately 4‑fold higher octanol/water partition) |
| Conditions | XLogP3 algorithm v3.0 (PubChem computed); XLogP3‑AA variant for the target |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical intermediate sourcing, the 0.6 log unit lipophilicity advantage can determine whether a compound partitions into organic layers during extraction or crosses cell membranes in phenotypic screens [3].
- [1] PubChem. Methyl 4-(dimethylamino)-3-nitrobenzoate. Computed Properties: XLogP3-AA 1.7. View Source
- [2] PubChem. Methyl 4-amino-3-nitrobenzoate. Computed Properties: XLogP3 1.1. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. View Source
